molecular formula C3H6O3<br>C3H6O3<br>CH3CHOHCOOH<br>HC3H5O3 B3427503 Lactic acid CAS No. 26811-96-1

Lactic acid

Cat. No.: B3427503
CAS No.: 26811-96-1
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals.
2-hydroxypropanoic acid is a 2-hydroxy monocarboxylic acid that is propanoic acid in which one of the alpha-hydrogens is replaced by a hydroxy group. It has a role as a Daphnia magna metabolite and an algal metabolite. It derives from a propionic acid. It is a conjugate acid of a lactate.
A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed) Sodium lactate is the sodium salt of this compound, and has a mild saline taste. It is produced by fermentation of a sugar source, such as corn or beets, and then, by neutralizing the resulting this compound to create a compound having the formula NaC3H5O3. this compound was one of active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020.
This compound, DL- is the racemic isomer of this compound, the biologically active isoform in humans. this compound or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing this compound, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).
A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)

Properties

IUPAC Name

2-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
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InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)O
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Molecular Formula

C3H6O3, Array, HC3H5O3
Record name LACTIC ACID
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Related CAS

26100-51-6
Record name (±)-Poly(lactic acid)
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DSSTOX Substance ID

DTXSID7023192
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Molecular Weight

90.08 g/mol
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Physical Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless
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Boiling Point

122 °C at 15 mm Hg
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Flash Point

113 °C (235 °F) - closed cup, 110 °C c.c.
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Solubility

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol)
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209
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Vapor Pressure

0.08 [mmHg], 0.0813 mm Hg at 25 °C
Record name Lactic acid
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Mechanism of Action

Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations.
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Color/Form

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals

CAS No.

50-21-5, 598-82-3, 26100-51-6
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Melting Point

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactic acid
Reactant of Route 2
Lactic acid
Reactant of Route 3
Lactic acid
Reactant of Route 4
Lactic acid
Reactant of Route 5
Lactic acid
Reactant of Route 6
Lactic acid

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